Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is an organic compound with significant applications in various fields of science and industry. It is a derivative of butanoic acid, featuring an aminomethyl group and a methyl ester functionality. This compound is often used in synthetic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction conditions are generally mild, and the process yields good to excellent results.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active amine .
Comparison with Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
Methylphenidate: A stimulant with a similar ester functionality but different pharmacological effects.
Uniqueness: Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(4-8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H |
InChI Key |
OZZVAGNTKWUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C(=O)OC.Cl |
Origin of Product |
United States |
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